molecular formula C₂₈H₃₆Cl₂O₇ B1160584 6β-Chlorobeclomethasone Dipropionate

6β-Chlorobeclomethasone Dipropionate

Cat. No.: B1160584
M. Wt: 555.49
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Chlorobeclomethasone Dipropionate (6β-Cl-BDP) is a synthetic corticosteroid derivative structurally related to beclomethasone dipropionate (BDP), a widely used anti-inflammatory agent. Corticosteroids like BDP exert their effects via binding to glucocorticoid receptors (GRs), modulating inflammatory gene expression. Structural modifications, such as halogenation, influence lipophilicity, metabolic stability, and tissue retention, which are critical for localized anti-inflammatory activity .

Properties

Molecular Formula

C₂₈H₃₆Cl₂O₇

Molecular Weight

555.49

Synonyms

(6β,11β,16β)-6,9-Dichloro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,20-dione; 

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds of Interest:

  • Beclomethasone Dipropionate (BDP) : Parent compound with two propionate esters.
  • Betamethasone Dipropionate : Structural analog with a 9α-fluoro substitution.
  • Fluticasone Propionate (FP) : Enhanced GR affinity due to a 17α-furoate group.
  • Budesonide: Non-halogenated corticosteroid with a 16α,17α-acetal group.
Parameter 6β-Cl-BDP (Inferred) BDP Betamethasone Dipropionate Fluticasone Propionate
Molecular Weight ~593.3 (estimated) 521.0 504.6 500.6
Lipophilicity High (Cl substitution) Moderate High Very High
GR Binding Affinity Potentially Enhanced Moderate High Very High
Metabolism Hydrolysis to active forms Hydrolysis to 17-BMP Oxidative biotransformation Esterase-resistant
Lung Deposition Not Reported 4–7% (CFC), 55–60% (HFA) N/A ~30% (via DPI)

Metabolic Stability:

  • BDP is hydrolyzed in the lungs to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which exhibits potent GR binding .
  • 6β-Cl-BDP’s chlorine substitution may delay hydrolysis, prolonging tissue retention or altering metabolite profiles. Betamethasone dipropionate undergoes biocatalytic oxidation to derivatives like Sananone dipropionate, which retain GR activity .

Clinical Efficacy and Receptor Interactions

Asthma and Airway Targeting:

  • BDP vs. Fluticasone : Inhaled BDP (HFA formulation) achieves 55–60% lung deposition versus 30% for fluticasone via dry powder inhalers. Despite lower GR affinity, BDP’s improved lung targeting allows comparable efficacy at lower doses .
  • 6β-Cl-BDP Implications : Enhanced lipophilicity from the 6β-Cl group could further improve airway retention, mimicking HFA-BDP’s advantages.

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